2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is an organic compound characterized by a benzodioxin ring fused with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated using appropriate alkylating agents.
Formation of Benzodioxin Ring: The alkylated product undergoes cyclization to form the benzodioxin ring.
Hydroxyacetic Acid Addition: The final step involves the addition of the hydroxyacetic acid moiety to the benzodioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in substituted benzodioxin derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is unique due to its combination of a benzodioxin ring with a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H10O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9,11H,3-4H2,(H,12,13) |
InChI Key |
YUCQTIDHUKAFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)O)O |
Origin of Product |
United States |
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